Silanediol, dicyclopentyl-
Description
Overview of Silanediol (B1258837) Derivatives in Scholarly Contexts
Silanediols are a specific subclass of organosilicon compounds featuring a Si(OH)₂ functional group. A key characteristic of silanediols is their ability to form hydrogen bonds, which significantly influences their molecular interactions and solid-state structures. This hydrogen-bonding capability allows them to act as hydrogen bond donor catalysts in a variety of organic reactions.
In academic research, silanediols are frequently studied as foundational units for creating complex supramolecular structures. researchgate.net The directional nature of the hydrogen bonds allows for the self-assembly of silanediols into organized networks. researchgate.net The geometry of these structures can be finely tuned by altering the organic groups attached to the silicon atom. researchgate.net
Furthermore, certain silanediol derivatives have been investigated for their potential in medicinal chemistry and as anion-binding catalysts. acs.org The interaction of the silanediol group with biological targets is an area of active research.
Research Landscape for Dicyclopentylsilanediol
Dicyclopentylsilanediol is a white to yellow solid organosilicon compound with the molecular formula C₁₀H₂₀O₂Si. sigmaaldrich.com Its structure includes a silicon atom bonded to two hydroxyl (-OH) groups and two bulky cyclopentyl substituents. This sterically hindered configuration enhances its stability against self-condensation.
The synthesis of dicyclopentylsilanediol can be achieved through the hydrolysis of dichlorodicyclopentylsilane. This process involves a reaction with water under controlled conditions to replace the chlorine atoms with hydroxyl groups. Another synthetic route involves the Rh-catalyzed double hydrosilylation of terminal alkenes.
Research has highlighted the utility of dicyclopentylsilanediol in several chemical processes. It can serve as a catalyst for nucleophilic additions and in enantioselective synthesis. The bulky cyclopentyl groups can enhance enantioselectivity by restricting the conformations of substrates in a reaction. Due to these bulky groups, it also shows promise as a silylating agent in organic synthesis where more traditional silanes may be less effective. Additionally, it is used as a precursor in the synthesis of other organosilicon compounds and in the production of polysiloxanes for coatings, adhesives, and sealants. lookchem.com
Table 1: Chemical Properties of Dicyclopentylsilanediol
| Property | Value |
|---|---|
| CAS Number | 211495-85-1 |
| Molecular Formula | C₁₀H₂₀O₂Si |
| Molecular Weight | 200.35 g/mol |
| Boiling Point | 311.6°C at 760 mmHg |
| Flash Point | 142.2°C |
| Density | 1.06 g/cm³ |
| Refractive Index | 1.506 |
The data in this table is compiled from multiple sources. lookchem.comcymitquimica.comchemicalbook.com
Table 2: Comparative Catalytic Efficiency in Asymmetric Annulations
| Catalyst | Yield (%) | Enantiomeric Excess (ee) |
|---|---|---|
| Dicyclopentylsilanediol | 74 | 92 |
| Diphenylsilanediol (B146891) | 68 | 85 |
| Dimethylsilanediol (B41321) | <10 | N/A |
This table presents a comparison of the catalytic performance of different silanediols.
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| Dicyclopentylsilanediol |
| Dichlorodicyclopentylsilane |
| Diphenylsilanediol |
| Dimethylsilanediol |
| Silyl (B83357) ether |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dicyclopentyl(dihydroxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2Si/c11-13(12,9-5-1-2-6-9)10-7-3-4-8-10/h9-12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCJXDUBNUSNTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)[Si](C2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50601167 | |
| Record name | Dicyclopentylsilanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50601167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211495-85-1 | |
| Record name | Dicyclopentylsilanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50601167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dicyclopentylsilanediol | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for Dicyclopentylsilanediol and Analogues
Hydrolytic Pathways for Silane (B1218182) Derivatives
The hydrolysis of silane derivatives, particularly dichlorosilanes, is a fundamental and widely employed method for the synthesis of silanediols. This approach involves the reaction of a dihalosilane with water, leading to the substitution of the halogen atoms with hydroxyl groups.
Controlled Hydrolysis of Dichlorosilanes
(C₅H₉)₂SiCl₂ + 2 H₂O → (C₅H₉)₂Si(OH)₂ + 2 HCl
This process is typically carried out in an organic solvent, such as tetrahydrofuran (B95107) or dichloromethane, to facilitate the reaction and control its rate. The bulky cyclopentyl groups introduce steric hindrance, which can influence the reaction kinetics and may necessitate optimized conditions to prevent the formation of byproducts.
Role of Reaction Conditions in Silanediol (B1258837) Formation
The conditions under which the hydrolysis of dichlorosilanes is performed play a critical role in determining the yield and purity of the resulting silanediol. Factors such as temperature, solvent, and the rate of water addition must be carefully controlled to minimize side reactions, such as the condensation of the newly formed silanediol to form siloxanes.
For instance, conducting the hydrolysis at low temperatures, typically between 0 and 25°C, can help to suppress these condensation reactions. The choice of solvent is also crucial; it must be able to dissolve the dichlorosilane (B8785471) starting material while also being compatible with the aqueous reagent. The slow, controlled addition of water is often employed to maintain a low concentration of the hydrolyzing agent, further discouraging the formation of oligomeric and polymeric byproducts. wikipedia.org
| Parameter | Recommended Condition | Rationale |
| Temperature | 0–25°C | Minimizes condensation byproducts. |
| Solvent | Tetrahydrofuran, Dichloromethane | Facilitates reaction and dissolves starting material. |
| Water Addition | Slow and controlled | Prevents high local concentrations of water, reducing condensation. wikipedia.org |
Organometallic Catalyzed Synthesis of Silanediols
Organometallic catalysis offers alternative and often more selective routes to silanediols. These methods can provide access to a wider range of silanediol structures and, in some cases, allow for stereochemical control.
Rhodium-Catalyzed Double Hydrosilylation Approaches
Rhodium complexes have been shown to be effective catalysts for the synthesis of silanediol derivatives through the double hydrosilylation of terminal alkenes. This method is atom-economical and can tolerate a variety of functional groups. While specific examples focusing on dicyclopentylsilanediol are not prevalent in the provided search results, the general principle involves the rhodium-catalyzed addition of a hydrosilane to two alkene molecules, followed by oxidation of the resulting tetraorganosilane.
Recent research has demonstrated the use of rhodium(III) and iridium(III) complexes in the catalytic hydrolysis of secondary silanes to selectively produce silanediols, hydrosilanols, or hydrosiloxanes, depending on the catalyst and substrate. researchgate.netnih.govnih.govacs.org The electronic properties of both the catalyst and the substrate are key factors in controlling the selectivity of these hydrolytic oxidation processes. researchgate.net
Stereochemical Control in Chiral Silanediol Synthesis
The synthesis of chiral silanols and silanediols is an area of growing interest due to their potential applications in asymmetric synthesis and materials science. researchgate.net Achieving stereochemical control at the silicon center presents a significant synthetic challenge.
Several strategies have been developed to address this challenge. One approach involves the use of chiral catalysts in the asymmetric oxidation of silanes. researchgate.net For instance, engineered enzymes and transition-metal catalysts have been employed for the enantioselective hydrolytic oxidation of silanes. researchgate.net Another method is the desymmetrization of prochiral silanediols using chiral catalysts, which can selectively functionalize one of the two hydroxyl groups. acs.org This has been demonstrated using an imidodiphosphorimidate (IDPi) paired with a silylium-ion-like species to achieve high enantioselectivity. acs.org
While the direct asymmetric synthesis of dicyclopentylsilanediol is not explicitly detailed in the provided results, these general methodologies for stereochemical control are applicable to the synthesis of chiral analogues.
Preparation of Silanediol-Based Precursors for Complex Architectures
Dicyclopentylsilanediol and its analogues serve as valuable precursors for the construction of more complex molecular architectures, particularly in the field of silicon-based polymers and materials. lookchem.com The two hydroxyl groups provide reactive sites for further functionalization and polymerization.
For example, silanediols can undergo condensation reactions to form siloxanes, which are the building blocks of silicones. mdpi.com By carefully controlling the reaction conditions, it is possible to synthesize linear, cyclic, or cross-linked polysiloxanes with specific properties. The bulky cyclopentyl groups in dicyclopentylsilanediol can impart unique thermal and chemical resistance to the resulting silicone materials. mdpi.com
Furthermore, dicyclopentylsilanediol can be used to create well-defined, three-dimensional siloxane architectures. researchgate.net For instance, it can be reacted with other silicon-containing building blocks to form complex cage-like structures or reticular materials. mdpi.comresearchgate.net These materials have potential applications in catalysis, separation, and as advanced materials with tailored properties.
| Precursor | Resulting Architecture | Synthetic Method | Potential Application |
| Dicyclopentylsilanediol | Polydicyclopentylsiloxane | Condensation Polymerization | High-temperature resistant silicones |
| Dicyclopentylsilanediol | Cage-like Siloxanes | Stepwise condensation with other silanes | Catalysis, Molecular Recognition |
| Dicyclopentylsilanediol | Hybrid Organic-Inorganic Materials | Co-condensation with organic linkers | Advanced materials with tailored properties |
Synthesis of Silanediol Dipeptide Mimics
Silanediols are effective mimics of the tetrahedral transition state of peptide bond hydrolysis, making them promising candidates for protease inhibitors. The synthesis of dipeptide mimics incorporating a silanediol core is a key area of research. While much of the foundational work has been done with diphenylsilane (B1312307) derivatives, the methodologies are adaptable for analogues like dicyclopentylsilanediol.
A prominent strategy for the stereocontrolled synthesis of silicon-containing peptide mimics involves the reaction of chiral sulfinimines with alkyldiphenylsilyl lithium reagents. google.com This method allows for the incorporation of various amino acid side chains. google.comorganic-chemistry.org The diphenylsilyl group serves as a stable protecting group for the silanediol, which can be deprotected later in the synthetic sequence. doi.org
The general approach can be outlined as follows:
Formation of the Silyl-Sulfinamide Adduct: A chiral sulfinimine is reacted with a lithiated silyl (B83357) species, such as (methyldiphenylsilyl)lithium, to form an α-(methyldiphenylsilyl)sulfinamide with high diastereoselectivity. doi.org
Amine Elongation: The sulfinamide auxiliary is removed, typically with methanolic HCl, to yield a free amine which can then be extended into a peptide chain through standard peptide coupling techniques. doi.org
Deprotection to Silanediol: The diphenylsilyl moiety is converted to the silanediol by treatment with a strong acid like triflic acid (TfOH), followed by aqueous hydrolysis. doi.org Due to the propensity of silanediols to form oligomers, the crude product is often isolated and purified as a more stable derivative, such as a bis-TMS siloxane, before being converted back to the silanediol. doi.org
This methodology has been successfully applied to the synthesis of potential inhibitors for enzymes like human neutrophil elastase and angiotensin-converting enzyme (ACE). organic-chemistry.orgyoutube.com For instance, four diastereomers of a Phe-Ala peptide mimic containing a central silanediol group have been prepared and evaluated as ACE inhibitors. youtube.com
The bulky cyclopentyl groups of dicyclopentylsilanediol enhance its stability against self-condensation, a desirable property for its use as a core scaffold in dipeptide mimics. google.com This increased stability could potentially simplify the handling and purification of dicyclopentylsilanediol-containing peptide mimics compared to their dimethylsilanediol (B41321) counterparts. google.com
Table 1: Comparison of Catalytic Efficiency of Different Silanediols
| Catalyst | Yield (%) | Enantiomeric Excess (ee) |
|---|---|---|
| Dicyclopentylsilanediol | 74 | 92 |
| Diphenylsilanediol (B146891) | 68 | 85 |
| Dimethylsilanediol | <10 | N/A |
Data sourced from a comparative study on asymmetric annulations, highlighting the enhanced enantioselectivity with bulkier cyclopentyl groups. google.com
Routes to Silanetriol Intermediates and Related Condensation Products
Silanetriols (RSi(OH)₃) are crucial intermediates in the synthesis of various silicon-based materials and can be accessed through the hydrolysis of organotrichlorosilanes. However, controlling the subsequent condensation reactions to obtain specific products is a significant challenge.
The hydrolysis of trichlorosilanes under standard conditions often leads to the formation of complex polyhedral silasesquioxanes and polymeric silicones due to the rapid self-condensation of the initially formed silanetriol. Milder hydrolysis conditions are required for the clean formation and isolation of silanetriols.
An effective method for controlling the condensation of silanetriols involves the use of anhydrous hydrazine (B178648) (N₂H₄) during the hydrolysis of (arylamino)trichlorosilanes. youtube.com In this process, anhydrous hydrazine acts as both an HCl acceptor and a dehydrating agent. The stoichiometry of the hydrazine used determines the nature of the condensation product.
With 4 equivalents of N₂H₄, the primary condensation products, tetrahydroxydisiloxanes, are formed in high yields. youtube.com
The use of different stoichiometry can lead to secondary condensation products like cyclotrihydroxytrisiloxanes. youtube.com
The general reaction scheme for the formation of a tetrahydroxydisiloxane from a trichlorosilane (B8805176) is as follows:
RSiCl₃ + 3H₂O → [RSi(OH)₃] + 3HCl
2[RSi(OH)₃] → [RSi(OH)₂]₂O + H₂O
For cyclopentyl-substituted silanetriols, the synthetic route would likely involve the hydrolysis of dicyclopentyltrichlorosilane. The bulky nature of the cyclopentyl groups would be expected to influence the rate and pathway of the subsequent condensation reactions.
Condensation reactions of silanols are typically catalyzed by either acid or base. Under acidic conditions, the reaction is preceded by the protonation of a hydroxyl group, while under basic conditions, a silanolate anion directly attacks the silicon atom. The thermal condensation of silanediols can lead to either linear or cyclic oligo- or polysiloxanes.
Mechanistic Investigations of Dicyclopentylsilanediol Chemical Reactivity
Principles of Hydrogen Bonding in Silanediol (B1258837) Reactivity
The hydroxyl groups of dicyclopentylsilanediol are pivotal to its function, primarily through their ability to form hydrogen bonds. This capacity is fundamental to its role in catalysis and its interactions with other molecules. The silicon atom's electropositive character enhances the acidity of the silanol (B1196071) protons, making them potent hydrogen bond donors. researchgate.net
Hydrogen Bond Donor Capabilities in Organic Transformations
Dicyclopentylsilanediol functions as an effective hydrogen bond donor catalyst in a variety of organic reactions. The two hydroxyl groups can engage with electronegative atoms in substrate molecules, such as oxygen or nitrogen, thereby activating the substrate for subsequent transformation. This interaction is crucial in processes like nucleophilic additions and enantioselective catalysis, where the silanediol can help to organize the transition state.
The strength of these hydrogen bonds is considerable, often surpassing those of analogous carbon-based diols (carbinols). researchgate.net This enhanced acidity and donor capacity are key to its catalytic efficacy. nih.govpsu.edu In asymmetric reactions, the defined spatial arrangement of the hydroxyl groups, enforced by the cyclopentyl substituents, is critical for transferring stereochemical information.
Intermolecular Interactions with Diverse Substrates
The interaction between dicyclopentylsilanediol and various substrates is a prime example of molecular recognition mediated by hydrogen bonding. jchemrev.com These non-covalent interactions are directional and specific, allowing the silanediol to bind to substrates in a predictable manner. wikipedia.org The formation of these hydrogen-bonded complexes is often the initial step in a catalytic cycle, bringing the reactants into close proximity and lowering the activation energy of the reaction. rsc.org
Condensation Reactions and Polysiloxane Formation
A characteristic reaction of silanediols is their condensation to form siloxane bridges (Si-O-Si), leading to the creation of oligomers and polymers known as polysiloxanes. buffalo.eduuni-wuppertal.de This process involves the elimination of a water molecule from two silanol groups. uni-wuppertal.de
Influence of Catalytic Conditions on Condensation Kinetics
The rate of polycondensation of dicyclopentylsilanediol is highly dependent on the reaction conditions, particularly the presence of catalysts and temperature. mdpi.com Both acidic and basic catalysts can accelerate the reaction, which is generally slow otherwise due to the compound's relative hydrolytic stability.
Acid Catalysis : Protonic acids (e.g., HCl) or Lewis acids can protonate a hydroxyl group, converting it into a better leaving group (H₂O) and facilitating nucleophilic attack by another silanol group. instras.com
Base Catalysis : Bases (e.g., KOH) can deprotonate a silanol group, forming a more nucleophilic silanolate anion, which then attacks another neutral silanol. rsc.org
Elevated temperatures, typically in the range of 80–120°C, are often employed to drive the dehydration process and shift the equilibrium towards the polysiloxane product. The choice of solvent can also influence kinetics, with polar aprotic solvents often being effective.
| Catalyst Type | Example Catalyst | General Mechanism | Typical Temperature Range |
|---|---|---|---|
| Acid | HCl | Protonation of -OH group to form a better leaving group. | 80-120°C |
| Base | KOH | Deprotonation of -OH to form a more potent nucleophile. | 80-120°C |
| None | N/A | Slow self-condensation. | >120°C |
Steric and Electronic Effects of Cyclopentyl Substituents on Condensation Pathways
The cyclopentyl groups attached to the silicon atom exert significant steric and electronic effects that modulate the condensation process.
Steric Effects : The bulky nature of the two cyclopentyl groups provides considerable steric hindrance around the silicon center. This bulkiness slows down the rate of intermolecular condensation compared to less hindered silanediols like dimethylsilanediol (B41321). While this steric shield enhances the stability of the monomeric silanediol against self-condensation, it also means that forcing conditions (higher temperatures or more active catalysts) may be required for polymerization. instras.com
Electronic Effects : The cyclopentyl groups are electron-donating through an inductive effect. This increases the electron density on the silicon atom, which can influence the acidity of the silanol protons and the nucleophilicity of the oxygen atoms. However, the dominant influence on the condensation pathway is generally considered to be the steric hindrance imparted by these groups. instras.com This steric bulk can direct the condensation to form specific structures, such as cyclic oligomers or ladder-type polysiloxanes, rather than random linear chains. researchgate.net
| Property | Dicyclopentylsilanediol | Dimethylsilanediol | Reference |
|---|---|---|---|
| Steric Hindrance | High | Low | |
| Rate of Condensation | Slow | Rapid | |
| Hydrolytic Stability | High | Low |
Nucleophilic Substitution Reactions Involving Hydroxyl Groups
The hydroxyl groups of dicyclopentylsilanediol can undergo nucleophilic substitution, where a nucleophile replaces the -OH group. wikipedia.org However, the hydroxide (B78521) ion (OH⁻) is a poor leaving group, meaning the hydroxyl group must first be converted into a better one. libretexts.org
This is typically achieved under acidic conditions, where the hydroxyl oxygen is protonated to form an oxonium ion (-OH₂⁺). libretexts.org The departure of a neutral water molecule is much more favorable than the departure of a hydroxide ion. libretexts.org Once the good leaving group is formed, a nucleophile can attack the electrophilic silicon atom. libguides.com
For example, the reaction of dicyclopentylsilanediol with a hydrogen halide (HX) in a strong acid would proceed via an Sₙ-type mechanism. The reaction with methanol (B129727) to form dicyclopentyldimethoxysilane (B162888) is another example of such a substitution. The bulky cyclopentyl groups can influence the reaction rate, potentially favoring an Sₙ1-like pathway over an Sₙ2 pathway by sterically hindering the backside attack required for an Sₙ2 mechanism while stabilizing any potential cationic intermediate. libretexts.orgsolubilityofthings.com
Advanced Silylation Mechanisms
Dicyclopentylsilanediol's utility as a silylating agent in organic synthesis is noteworthy, particularly in scenarios where conventional silanes may be ineffective. The presence of two bulky cyclopentyl substituents attached to the silicon atom provides significant steric hindrance. This steric shielding enhances the compound's stability against self-condensation, a common side reaction for many silanediols. This stability allows it to participate in more controlled silylation reactions.
The primary mechanism through which dicyclopentylsilanediol participates in advanced silylation reactions is through its function as a hydrogen-bond donor. The two hydroxyl groups can form strong hydrogen bonds with substrates, facilitating a variety of organic reactions. This is particularly valuable in asymmetric catalysis, where the silanediol can act as a catalyst to enhance nucleophilic additions. In certain enantioselective nucleophilic addition reactions, derivatives of dicyclopentylsilanediol have been shown to achieve a high degree of stereocontrol, with reported enantiomeric excesses greater than 90%.
Comparative Reactivity Studies with Analogous Silanediols
The chemical reactivity of dicyclopentylsilanediol is best understood when compared to analogous silanediols, such as diphenylsilanediol (B146891) and dimethylsilanediol. These comparisons highlight the distinct influence of the cyclopentyl groups on the molecule's properties and performance in chemical reactions.
A key differentiator is the degree of steric hindrance. The large cyclopentyl groups in dicyclopentylsilanediol create high steric bulk, which contrasts with the moderate hindrance from the planar phenyl groups in diphenylsilanediol and the minimal hindrance from the methyl groups in dimethylsilanediol. This structural difference directly impacts hydrogen bonding capabilities, reactivity in nucleophilic substitutions, and hydrolytic stability. Dicyclopentylsilanediol exhibits stronger hydrogen bonding compared to diphenylsilanediol, where the planar phenyl groups can hinder optimal orientation of the hydroxyl groups.
Consequently, dicyclopentylsilanediol shows lower reactivity in nucleophilic substitutions compared to diphenylsilanediol, whose phenyl groups have an electron-withdrawing effect that increases reactivity. However, in the realm of catalytic performance, particularly in asymmetric annulations, dicyclopentylsilanediol has demonstrated superior enantioselectivity. Its high thermal stability is another advantage, being stable up to 100°C, whereas diphenylsilanediol tends to decompose above 80°C. In terms of copolymerization and heat resistance for creating alkali-soluble silicone resins, dicyclopentylsilanediol is considered particularly preferable, alongside diphenylsilanediol and cyclohexylmethylsilanediol. google.com
When compared with dimethylsilanediol, the differences are even more pronounced. Dimethylsilanediol's small methyl groups lead to low steric hindrance, but this also results in low hydrolytic stability, as it undergoes rapid condensation to form siloxanes. In contrast, dicyclopentylsilanediol's bulky groups contribute to its high hydrolytic stability and slow condensation rate. This stability makes it an effective catalyst in aprotic solvents, whereas dimethylsilanediol's utility is limited by its instability.
The following tables provide a comparative overview of these silanediols.
Table 1: Comparison of Dicyclopentylsilanediol and Diphenylsilanediol
| Property | Dicyclopentylsilanediol | Diphenylsilanediol |
|---|---|---|
| Steric Hindrance | High (cyclopentyl groups) | Moderate (phenyl groups) |
| Hydrogen Bonding | Stronger, due to optimized -OH spacing | Weaker, hindered by planar phenyl groups |
| Reactivity (Nucleophilic Substitution) | Lower | Higher, due to phenyl electron-withdrawing effects |
| Catalytic Performance (Asymmetric Annulations) | Superior enantioselectivity | Moderate, prone to dimerization |
| Thermal Stability | Higher (stable up to 100°C) | Lower (decomposes above 80°C) |
| Primary Applications | Stereoselective synthesis, biomedical applications | Anion-binding catalysis, sensor development |
Table 2: Comparison of Dicyclopentylsilanediol and Dimethylsilanediol
| Property | Dicyclopentylsilanediol | Dimethylsilanediol |
|---|---|---|
| Hydrolytic Stability | High (slow condensation) | Low (rapid condensation to siloxanes) |
| Catalytic Activity | Effective in aprotic solvents | Limited due to instability |
| Biological Activity | Potent protease inhibition reported | No significant bioactivity reported |
| Primary Applications | Bioactivity and catalytic versatility | Silicone precursor |
Dicyclopentylsilanediol in Advanced Catalysis and Enantioselective Synthesis
Mechanisms of Anion-Binding Catalysis
A key aspect of dicyclopentylsilanediol's catalytic prowess lies in its function as a hydrogen-bond donor, a mode of action central to anion-binding catalysis. nih.gov This type of catalysis involves the activation of a substrate through non-covalent interactions, such as hydrogen bonds or ion pairs. scienceopen.com Silanediols, including dicyclopentylsilanediol, are effective in this role due to the two hydroxyl groups attached to the silicon atom, which can form strong hydrogen bonds with anionic species. nih.gov This interaction can stabilize anionic intermediates or transition states, thereby promoting and directing the course of a reaction. scienceopen.com
In the context of asymmetric reactions, the activation of a substrate by dicyclopentylsilanediol is achieved through the formation of hydrogen bonds. The hydroxyl groups on the silanediol (B1258837) act as hydrogen bond donors, interacting with electrophilic substrates. beilstein-journals.org This interaction polarizes the substrate, making it more susceptible to nucleophilic attack. beilstein-journals.org For instance, in reactions involving carbonyl compounds, the silanediol can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. mdpi.com This pre-activation step is crucial for achieving high reactivity and enantioselectivity. The dual hydrogen-bonding capability of the silanediol allows for a well-organized transition state, where the nucleophile's trajectory is directed, leading to the preferential formation of one enantiomer. cam.ac.uk
While dicyclopentylsilanediol itself is not chiral, the principles of its catalytic action are often extended to chiral silanediol frameworks to achieve enantioselectivity. Chiral silanols are of increasing interest in the pharmaceutical and materials industries. researchgate.net The incorporation of a chiral scaffold, such as a BINOL (1,1'-bi-2-naphthol) backbone, onto the silanediol creates a C2-symmetric catalyst. nih.govsemanticscholar.org This chiral environment is critical for differentiating between the two enantiotopic faces of a prochiral substrate. The steric bulk of the cyclopentyl groups in dicyclopentylsilanediol, when incorporated into a chiral framework, can enhance enantioselectivity by reducing conformational flexibility. The defined chiral pocket created by the catalyst framework forces the substrate to adopt a specific orientation, leading to highly enantioselective transformations. nsf.gov The effectiveness of these chiral silanediol frameworks has been demonstrated in various reactions where they act as potent anion-binding catalysts. nih.govsemanticscholar.org
Applications in Enantioselective Organic Transformations
The unique catalytic properties of dicyclopentylsilanediol and its chiral derivatives have been harnessed in a range of enantioselective organic transformations. These applications highlight the versatility and efficacy of silanediols as catalysts in modern organic synthesis.
Dicyclopentylsilanediol has shown to be an effective catalyst in asymmetric annulation reactions. The hydrogen-bonding capacity of the silanediol is critical for substrate activation in these transformations. The bulky cyclopentyl groups contribute to a more rigid catalyst structure, which can translate to higher enantioselectivity in the annulation products. The catalyst's ability to pre-organize the substrates through hydrogen bonding facilitates the key bond-forming steps in a stereocontrolled manner, leading to the formation of cyclic products with high enantiomeric excess.
Stereoselective nucleophilic additions to carbonyl compounds are fundamental transformations in organic chemistry. diva-portal.orguobasrah.edu.iq Dicyclopentylsilanediol derivatives have been successfully employed as hydrogen-bond donor catalysts in enantioselective nucleophilic additions, achieving high enantiomeric excess (ee) in some cases. The mechanism involves the activation of the carbonyl group by the silanediol, which facilitates the approach of the nucleophile. The stereochemical outcome of the addition is governed by the chiral environment created by the catalyst, which directs the nucleophile to one of the two faces of the carbonyl plane. libretexts.org
Table 1: Performance of Silanediol Catalysts in Asymmetric Nucleophilic Additions This is an interactive table. Click on the headers to sort the data.
| Catalyst Type | Substrate | Nucleophile | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| BINOL-based Silanediol | N-Acylisoquinolinium Ion | Silyl (B83357) Ketene (B1206846) Acetal | >90 | >90 | researchgate.net |
| Aminoamide Silanol-Copper Complex | α-Diazoester | Aniline | High | 91:9 er | nih.gov |
| Cyclic VANOL-Silanediol | Chromenone | Silyl Ketene Acetal | 35 | 50 | nsf.gov |
The functionalization of chromenones to produce chiral chromanones is an important transformation due to the biological activity of the products. nsf.govnih.gov Silanediol-catalyzed additions of silyl ketene acetals to benzopyrylium triflates, generated in situ from chromenones, have shown promising levels of enantiocontrol. nih.govnsf.govnih.gov In these reactions, the silanediol is thought to activate the benzopyrylium ion via anion binding. nih.gov The enantioselectivity of the reaction is influenced by the structure of the chromenone, with electron-withdrawing groups generally leading to higher yields and selectivities. nsf.gov For instance, a cyclic VANOL-silanediol catalyst provided the highest stereocontrol in one study, albeit with moderate yield. nsf.gov
Table 2: Enantioselective Functionalization of Chromenones with Silanediol Catalysts This is an interactive table. Click on the headers to sort the data.
| Chromenone Substituent (6-position) | Catalyst | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|
| Chloro | Chiral Silanediol | 41 | nsf.gov |
| Bromo | Chiral Silanediol | 45 | nsf.gov |
| 3,5-Bistrifluoromethylphenyl | Chiral Silanediol | 56 | nsf.gov |
| Nitro | Chiral Silanediol | 49 | nsf.gov |
| Methyl | Chiral Silanediol | 16 | nsf.gov |
Hybrid Catalytic Systems
Hybrid, or dual, catalytic systems involve the simultaneous use of two or more catalysts to promote a chemical reaction, often with synergistic effects that are not achievable with a single catalyst. Dicyclopentylsilanediol has been explored in such systems, where its unique properties as a hydrogen-bond donor can be combined with other types of catalysts to achieve enhanced reactivity and selectivity.
The combination of silanediols with Lewis acids can generate powerful hybrid catalytic systems. In this arrangement, the silanediol can act as an activator for the Lewis acid, leading to enhanced catalytic performance. It is hypothesized that silanediols can activate Lewis acids, creating hybrid systems that benefit from both anion-binding and Lewis acid catalysis. nih.gov
A notable example involves the use of a silanediol in conjunction with copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂). Research has shown that a combination of a BINOL-derived silanediol and Cu(OTf)₂ is uniquely effective for certain transformations. nih.gov While other Lewis acids were tested, the Cu(OTf)₂ system provided superior yield and enantiomeric excess, suggesting a specific and favorable interaction between the silanediol and the copper catalyst. nih.gov The proposed mechanism, though still under investigation, may involve the formation of an ion pair as a key intermediate, where the silanediol modulates the properties of the Lewis acid catalyst. nih.gov The activation of weak Lewis acids by stronger Lewis bases is a known concept that can lead to the in-situ formation of a more potent chiral Lewis acid for catalysis. organic-chemistry.org This principle may be at play in silanediol-Lewis acid systems, where the silanediol's hydroxyl groups interact with the metal center, modifying its electrophilicity and steric environment.
| Lewis Acid | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| Cu(OTf)₂ | 92 | Data not specified |
| Other Lewis Acids | Inferior yields and enantiomeric excesses |
Synergistic catalysis occurs when the combined effect of two catalysts is greater than the sum of their individual effects. The aforementioned silanediol-Cu(OTf)₂ system is a prime example of such synergy. The goal of developing these hybrid systems is to achieve enhanced activity that neither the silanediol nor the Lewis acid can accomplish alone. nih.gov
The synergy arises from the cooperative action of the two catalytic species. The silanediol, acting as a hydrogen-bond donor and anion-binding agent, can organize the substrate or interact with the counter-ion of the Lewis acid. Simultaneously, the Lewis acid activates the electrophile. This dual activation model leads to a highly organized transition state, resulting in accelerated reaction rates and improved stereocontrol. In some systems, it is proposed that the silanediol can capture an ion pair involving the substrate, facilitating a highly enantioselective transformation that is not possible with more traditional hydrogen-bond donors. nsf.gov This cooperative catalysis opens pathways to reactions and levels of selectivity that are otherwise inaccessible. nih.gov
Structure-Activity Relationships in Catalytic Performance
The catalytic efficacy of dicyclopentylsilanediol is intrinsically linked to its three-dimensional structure. The size and shape of its substituents and its ability to bind substrates dictate its performance, particularly in enantioselective reactions.
The bulky cyclopentyl groups create a chiral pocket that enhances enantioselectivity but can sometimes lead to a decrease in reaction yield. For instance, a decline in enantiomeric excess of 15–30% has been observed when using analogs with even bulkier groups, highlighting a delicate balance between steric hindrance and catalytic activity. The hydroxyl groups themselves are key to the mechanism, acting as hydrogen bond donors to activate the substrate in asymmetric reactions.
| Catalyst Feature | Influence on Conformational Flexibility | Effect on Enantioselectivity | Potential Impact on Yield |
|---|---|---|---|
| Bulky Cyclopentyl Groups | Reduced | Enhanced | May be lowered |
| Less Bulky Substituents | Increased | Reduced | May be higher |
The initial step in many organocatalytic reactions is the formation of a non-covalent complex between the catalyst (host) and the substrate (guest). The strength of this interaction, quantified by the host-guest association constant (Kₐ), can be directly correlated with catalytic efficiency. A higher association constant implies a more stable catalyst-substrate complex, which can lead to more effective activation and stereocontrol.
In studies directly comparing silanediols, thioureas, and squaramides in anion-binding catalysis, a clear correlation between the association constant and the resulting enantiomeric excess has been observed in certain reactions. nih.gov For example, in one reaction involving a chloride ion pair, the thiourea (B124793) and squaramide catalysts, which exhibited stronger binding to the chloride ion (higher Kₐ), generated products with higher enantiomeric excesses compared to the silanediol catalyst with a lower Kₐ. nih.gov
However, this correlation is not universal and is highly dependent on the specific reaction system. In other reactions, particularly those involving triflate ion pairs, silanediols have been shown to provide superior yield and enantioselectivity, even though they were determined to have weaker association constants for the triflate anion compared to their thiourea and squaramide counterparts. nih.gov This suggests that while the initial binding is important, the geometry and electronic properties of the transition state, which are uniquely influenced by the silanediol structure, are also decisive factors in catalytic efficiency. nih.gov
| Reaction System | Catalyst | Relative Anion Binding Strength (Kₐ) | Observed Enantiomeric Excess (ee) | Correlation |
|---|---|---|---|---|
| Addition to Isoquinolinium Chloride | Thiourea | High | High | Direct (Higher Kₐ → Higher ee) |
| Squaramide | High | High | ||
| Silanediol | Low | Low | ||
| Addition to Benzopyrylium Triflate | Thiourea | High | Low (Racemic) | Inverse (Lower Kₐ → Higher ee) |
| Squaramide | High | Low (Racemic) | ||
| Silanediol | Low | High |
Comparison with Other Organic Catalysts (e.g., Thioureas, Squaramides)
Silanediols, thioureas, and squaramides are all prominent classes of organocatalysts that operate through hydrogen bonding to activate substrates, particularly by binding anions. nih.gov Despite this common mechanistic feature, their structural differences lead to distinct catalytic activities and applications.
Structural and Mechanistic Differences:
Hydrogen-Bond Donors: Dicyclopentylsilanediol utilizes its two O-H groups as hydrogen-bond donors. In contrast, thioureas and squaramides are dual N-H hydrogen bond donors. nih.gov
Acidity and Geometry: The acidity of the hydrogen-bond donor groups and their spatial arrangement are different. Silanols (Si-O-H) have different pKa values and bond angles compared to the N-H groups in (thio)ureas and squaramides. Squaramides are generally more acidic than thioureas, allowing them to form stronger hydrogen bonds in many cases. nih.gov The O-H groups of silanediols offer a unique geometry for substrate binding.
Symmetry and Scaffold: Chiral silanediols are often built on C₂-symmetric backbones (like BINOL), providing a highly organized and aromatic-rich chiral environment. nih.govnsf.gov While some C₂-symmetric thioureas exist, many widely used thiourea and squaramide catalysts lack this symmetry. nih.gov
Catalytic Performance: The choice between a silanediol, thiourea, or squaramide catalyst is highly reaction-dependent. While thioureas and squaramides are effective in a vast number of transformations, there are specific reactions where silanediols show complementary or superior performance. nih.gov For instance, certain enantioselective functionalizations of in-situ generated benzopyrylium ions are effectively catalyzed by silanediols, while common thiourea and squaramide catalysts yield only racemic products. nih.gov This demonstrates that the unique structural and electronic properties of silanediols allow them to excel in chemical space where other hydrogen-bond donors fail, making them a valuable and distinct tool in asymmetric catalysis.
| Feature | Dicyclopentylsilanediol | Thioureas | Squaramides |
|---|---|---|---|
| H-Bond Donor Atoms | O-H | N-H | N-H |
| Typical Symmetry | Often C₂-Symmetric | Often Asymmetric | Often Asymmetric |
| Relative Acidity | Moderate | Less Acidic | More Acidic |
| Key Feature | Unique geometry of Si(OH)₂ group, often with rigid, aromatic backbones. | Well-established, broad applicability. | Stronger H-bonding capability due to higher acidity and planar structure. |
| Catalytic Profile | Complementary to (thio)ureas; excels in specific reactions (e.g., with benzopyrylium ions). | Dominant class with a very broad scope of successful reactions. | Highly effective, often superior to thioureas due to stronger H-bonds. |
Dicyclopentylsilanediol in Advanced Materials Science Research
Engineering of Polysiloxane Networks and Derived Materials
Polysiloxanes are a class of polymers known for their excellent thermal stability, flexibility, and resistance to water and UV radiation. bibliotekanauki.pl The incorporation of dicyclopentylsilanediol into these materials allows for the precise tailoring of their properties.
Formation of Stable Siloxane Networks for Coatings and Adhesives
The dual hydroxyl groups on the dicyclopentylsilanediol molecule enable it to act as a crosslinking agent, forming stable, three-dimensional siloxane networks. dakenchem.com The bulky cyclopentyl groups create steric hindrance, which controls the rate of condensation and leads to more ordered and stable network structures. This controlled reactivity is crucial in the formulation of high-performance coatings and adhesives.
These networks exhibit enhanced durability and adhesion to various substrates. dow.com Silane (B1218182) coupling agents, in general, act as an interface between inorganic substrates and organic polymers, effectively bonding the two dissimilar materials. dow.com This property is particularly beneficial in creating robust coatings for construction and industrial applications. agcchem.com
Key Properties of Dicyclopentylsilanediol in Network Formation:
| Property | Description | Reference |
| Hydrolytic Stability | The bulky cyclopentyl groups provide high hydrolytic stability, leading to a slower condensation process. | |
| Crosslinking Capability | The two hydroxyl groups allow for the formation of strong and stable siloxane networks. | dakenchem.com |
| Adhesion Promotion | Acts as an effective adhesion promoter for paints, inks, and coatings. dow.com | dow.com |
Precursor for High-Performance Sealants
In the realm of high-performance sealants, dicyclopentylsilanediol serves as a valuable precursor. The properties it imparts to polysiloxane networks, such as hydrolytic stability and controlled reactivity, are directly beneficial for sealant formulations. Sealants based on silane-modified polymers are a rapidly growing class of materials used in a multitude of applications. evonik.com
The use of specific silane-terminated polyurethanes can result in sealants with very high elongation and excellent elastic recovery, suitable for demanding construction applications. covestro.com The incorporation of dicyclopentylsilanediol can contribute to the development of sealants with superior mechanical properties and long-term durability, essential for applications in construction, automotive, and electronics. agcchem.commyskinrecipes.com
Polymeric and Oligomeric Material Precursors
Dicyclopentylsilanediol's utility extends to its role as a fundamental building block for more complex silicon-based materials, including Polyhedral Oligomeric Silsesquioxanes (POSS) and specialized surfactants.
Synthesis of Polyhedral Oligomeric Silsesquioxanes (POSS)
Polyhedral Oligomeric Silsesquioxanes (POSS) are nanostructured materials with a cage-like silica (B1680970) core and organic functional groups at the corners. mdpi.com These hybrid molecules have garnered significant interest due to their ability to enhance the properties of polymers. nih.gov
Dicyclopentylsilanediol can be utilized in the synthesis of POSS, contributing to the formation of these unique nano-fillers. google.com The incorporation of POSS into polymers can lead to improvements in thermal stability, mechanical strength, and oxidation resistance. mdpi.com The synthesis of bifunctional POSS, which can be integrated into the main chain of a polymer, is a key area of research for enhancing material properties. mdpi.com
Impact of POSS on Polymer Properties:
| Property Enhanced | Mechanism | Reference |
| Thermal Stability | The inorganic silica core of POSS increases the degradation temperature of the polymer matrix. | mdpi.com |
| Mechanical Strength | The nanoreinforcement provided by POSS enhances the modulus and strength of the polymer. | mdpi.com |
| Oxidation Resistance | The silicon-oxygen framework of POSS can improve the resistance of the polymer to oxidative degradation. | mdpi.com |
Development of Silicon-Based Surfactants
Silicon-based surfactants, or silicone surfactants, are known for their ability to significantly lower surface tension. scientificspectator.com Dicyclopentylsilanediol can serve as a raw material in the production of silicone surfactants. dakenchem.com These surfactants are utilized in a variety of applications, including the production of polyurethane foams, where they help create fine, uniform cell structures. jiahua.com
The unique structure of silicone surfactants, with a water-insoluble siloxane backbone and water-soluble organic groups, allows them to be highly effective at interfaces. scientificspectator.com The development of specialized silicone surfactants can lead to improved product performance in areas such as foaming, emulsification, and wetting. scientificspectator.com
Surface Modification and Interfacial Adhesion Enhancement
The ability to modify surfaces and enhance adhesion between different materials is critical in many advanced applications. Dicyclopentylsilanediol, as a type of silane, can be employed for this purpose. myskinrecipes.com
Silane coupling agents are widely used to treat the surface of materials to improve their compatibility and bonding with other substances. dow.com For example, modifying the surface of wood veneers with silanes has been shown to significantly increase shear strength and water resistance in wood-plastic composites. researchgate.net Similarly, chemical treatments of fibers like Kevlar with silanes can enhance interfacial adhesion in reinforced laminates. mdpi.com
Examples of Silane Surface Modification:
Advanced Applications in Functional Material Development
Dicyclopentylsilanediol, an organosilicon compound with the molecular formula C₁₀H₂₀O₂Si, is gaining attention in advanced materials science. scispace.com Its structure, which features a central silicon atom bonded to two hydroxyl (-OH) groups and two bulky cyclopentyl groups, provides a unique combination of stability and reactivity. The sterically hindered configuration from the cyclopentyl groups enhances its resistance to self-condensation, while the hydroxyl groups offer sites for hydrogen bonding and further functionalization. These characteristics make it a promising candidate for the development of sophisticated functional materials.
Integration into Drug Delivery Systems
The unique chemical properties of dicyclopentylsilanediol make it a compound of interest for the development of advanced drug delivery systems (DDS). DDS are specialized carriers, such as polymer- or lipid-based nanoparticles, designed to improve the therapeutic profile of a drug by controlling its release and delivery to the target site. pharmaffiliates.comnanoimagingservices.com The integration of dicyclopentylsilanediol into these systems is explored for its potential to enhance therapeutic efficacy and create novel treatment modalities.
One of the primary drivers for its use in DDS is its inherent bioactivity. Research has shown that dicyclopentylsilanediol and related silanediol (B1258837) derivatives possess notable biological effects. For instance, studies have highlighted its potential as a protease inhibitor. The silanediol group can mimic the transition state of peptide hydrolysis, allowing it to bind to the active sites of enzymes like proteases through strong hydrogen bonds, thereby inhibiting their activity. This mechanism is crucial for designing drugs that target specific enzymatic pathways.
Furthermore, derivatives of silanediols have demonstrated antimicrobial properties and cytotoxicity against various human cancer cell lines. A study on its cytotoxicity indicated that dicyclopentylsilanediol could significantly inhibit cancer cell proliferation, suggesting its potential as a therapeutic agent itself, not just a carrier. When incorporated into a nanoparticle-based DDS, it could function as both the delivery vehicle and an active pharmaceutical ingredient, opening pathways for creating drug self-delivery systems. lunanano.com These systems offer advantages like high drug-loading capacity and potentially reduced systemic toxicity. lunanano.com
The table below summarizes key research findings related to the properties of dicyclopentylsilanediol relevant to drug delivery.
| Feature | Research Finding | Potential Impact on Drug Delivery |
| Protease Inhibition | The silanediol moiety can mimic hydrated dipeptides, enabling interaction with enzyme active sites. | Development of targeted enzyme inhibitors. |
| Antimicrobial Activity | Modifications to the silanol (B1196071) structure have been shown to enhance activity against Gram-positive bacteria. | Creation of drug delivery systems for treating bacterial infections. |
| Cytotoxicity | Demonstrated significant inhibition of cell proliferation in various human cancer cell lines through mechanisms like apoptosis induction. | Use as an active component in anticancer drug formulations. |
| Hydrogen Bonding | The two hydroxyl groups act as strong hydrogen bond donors. | Facilitates interaction with drug molecules for encapsulation and with biological targets. |
Role in Molecular Imprinting Technologies for Selective Binding
Molecular Imprinting Technology (MIT) is a sophisticated technique used to create synthetic polymers, known as molecularly imprinted polymers (MIPs), with custom-made binding sites that are complementary to a specific target molecule. simsonpharma.com This "lock and key" approach allows for highly selective recognition and binding, similar to natural antibodies or enzymes. While direct research explicitly detailing the use of dicyclopentylsilanediol in MIT is limited, the fundamental chemistry of organosilicon compounds strongly supports its potential role in this field. nih.gov
Siloxane- and silica-based materials are cornerstones of MIT, often used to form the structural matrix of the MIP. scispace.comnih.gov The process typically involves:
Complex Formation: A template molecule (the "key") and functional monomers self-assemble through covalent or non-covalent interactions.
Polymerization: A cross-linking agent is added to polymerize the functional monomers, forming a rigid matrix around the template.
Template Removal: The template molecule is removed, leaving behind a cavity (the "lock") that is sterically and chemically complementary to the template.
Dicyclopentylsilanediol can serve as a precursor or functional monomer in the creation of these imprinted materials. nih.gov Its hydroxyl groups can form hydrogen bonds with the template molecule, ensuring its correct orientation during the polymerization phase. Upon condensation, the silanediol units would form a stable and robust polysiloxane network, which constitutes the bulk of the MIP.
The bulky cyclopentyl groups of dicyclopentylsilanediol are particularly advantageous. They introduce significant steric hindrance, which can be exploited to create highly defined and shape-specific cavities. This structural feature could lead to MIPs with superior selectivity compared to those made with less bulky silane precursors. Organosilicon compounds, including polyhedral oligomeric silsesquioxanes (POSS), have been successfully used to create MIPs for sustained drug release, demonstrating the viability of silicon-based scaffolds in this technology. nih.gov
The table below outlines the potential roles and advantages of using a compound like dicyclopentylsilanediol in molecular imprinting.
| Role in MIT | Property of Dicyclopentylsilanediol | Advantage for Selective Binding |
| Functional Monomer | Possesses two hydroxyl groups capable of hydrogen bonding. | Orients the template molecule precisely to create high-fidelity binding sites. |
| Matrix Precursor | Can undergo condensation to form a stable polysiloxane network. | Forms a durable and rigid polymer matrix necessary for maintaining the cavity shape. |
| Shape-Defining Agent | Features two bulky cyclopentyl groups. | Introduces steric constraints that help form well-defined, highly specific recognition cavities. |
Encapsulation Strategies for Fluorescent Nanoparticles
Fluorescent nanoparticles are critical tools in biomedical imaging, diagnostics, and sensing. bldpharm.comsigmaaldrich.com However, the fluorescent dyes they contain can suffer from photobleaching and reduced quantum yield in biological environments. Encapsulation within a protective shell is a common strategy to enhance their stability and performance. sigmaaldrich.comacs.org Silica is a preferred material for this encapsulation due to its optical transparency, chemical stability, and biocompatibility. sigmaaldrich.com
As a silanediol, dicyclopentylsilanediol is a direct precursor to silica (silicon dioxide) and polysiloxane networks. The standard method for creating a silica shell involves the hydrolysis and condensation of silane precursors, such as tetraethyl orthosilicate (B98303) (TEOS), around a nanoparticle core. acs.org Dicyclopentylsilanediol could be integrated into this process as a co-precursor to modify the properties of the resulting shell.
The encapsulation process serves several key functions:
Enhanced Photostability: The rigid silica matrix protects the encapsulated dye from oxygen and other quenching agents, reducing photobleaching. sigmaaldrich.comacs.org
Improved Biocompatibility: The silica surface is readily functionalized, for example with polyethylene (B3416737) glycol (PEG), to reduce non-specific protein adsorption and improve circulation time in vivo. biorxiv.org
Prevention of Dye Leakage: The solid matrix physically traps the fluorescent molecules, preventing them from leaking out.
The incorporation of dicyclopentylsilanediol into the silica shell could offer specific benefits. The hydrophobic cyclopentyl groups may enhance the loading capacity for hydrophobic dyes within the matrix. Furthermore, its distinct molecular structure could influence the density and porosity of the silica network, potentially allowing for fine-tuning of the shell's protective properties. A US patent notes the use of dicyclopentylsilanediol in forming silicone resins, which underscores its suitability for creating stable, cross-linked material structures necessary for encapsulation. google.com
The following table summarizes the key aspects of using a silanediol like dicyclopentylsilanediol in nanoparticle encapsulation.
| Encapsulation Aspect | Research Finding/Principle | Relevance of Dicyclopentylsilanediol |
| Shell Formation | Silica shells are formed by the condensation of silane or silanol precursors on the nanoparticle surface. acs.org | Acts as a precursor that can be incorporated into the silica/polysiloxane shell. |
| Stability | Encapsulation within a silica matrix enhances the chemical and photostability of fluorescent dyes. sigmaaldrich.com | Contributes to a robust and protective matrix, potentially enhancing stability due to its stable structure. |
| Functionalization | The surface of silica nanoparticles is easily modified for improved biocompatibility and targeting. sigmaaldrich.combiorxiv.org | The resulting polysiloxane surface can be readily functionalized for advanced applications. |
Dicyclopentylsilanediol in Biological and Biomedical Research
Protease Enzyme Inhibition Mechanisms
Proteases are enzymes that catalyze the breakdown of proteins and are crucial in numerous physiological and pathological processes. clevelandclinic.org The ability of dicyclopentylsilanediol to inhibit these enzymes is a significant area of research.
A key mechanism by which dicyclopentylsilanediol inhibits protease enzymes is through its ability to mimic the transition state of a cleavable peptide bond, specifically a hydrated dipeptide. The hydroxyl groups on the silicon atom can form strong hydrogen bonds within the enzyme's active site. This structural mimicry allows it to bind to the active site, thereby blocking the natural substrate from accessing the enzyme and preventing catalysis.
In the context of serine proteases, such as chymotrypsin, a proposed mechanism involves the exchange of one of the silanediol's hydroxyl groups with the nucleophilic serine residue in the enzyme's active site. nih.gov This interaction may proceed through a pentavalent silicon intermediate, leading to potent inhibition of the enzyme. nih.gov
| Enzyme Target | Inhibition Constant (Ki) | Proposed Interaction |
| Chymotrypsin | 107 nM | Exchange of a silanediol (B1258837) hydroxyl group with the active site serine. nih.gov |
This table summarizes the inhibitory activity of a dicyclopentylsilanediol peptidomimetic against the serine protease chymotrypsin.
The inhibition of proteases by dicyclopentylsilanediol has broader implications for the biochemical pathways they regulate. Proteases are integral to a wide array of biological processes, and their inhibition can modulate these pathways. clevelandclinic.org By blocking specific proteases, dicyclopentylsilanediol can interfere with viral replication, as many viruses rely on proteases to process their polyproteins into functional units. wikipedia.org For instance, protease inhibitors are a well-established class of drugs for treating HIV and hepatitis C. clevelandclinic.org The potential of dicyclopentylsilanediol to act as a protease inhibitor suggests it could influence such virus-associated pathways.
Antimicrobial Activity Studies
The emergence of antibiotic-resistant bacteria has spurred the search for novel antimicrobial agents. Silanediol compounds, including dicyclopentylsilanediol, have demonstrated promising antimicrobial properties.
Research indicates that dicyclopentylsilanediol can exert its antimicrobial effects by disrupting the integrity of bacterial cell membranes. The compound is believed to interact with the lipid bilayer of the cell membrane, which leads to an increase in membrane permeability. This disruption of the membrane's structure and function ultimately results in the death of the bacterial cell.
The ability of dicyclopentylsilanediol to disrupt bacterial membranes makes it a compelling candidate for the development of new antimicrobial drugs. This mechanism of action is particularly attractive as it may be less prone to the development of resistance compared to antibiotics that target specific intracellular processes. The unique structure of dicyclopentylsilanediol offers a scaffold that can be chemically modified to enhance its potency and spectrum of activity against various bacterial strains.
Cytotoxic Effects on Cellular Systems
Beyond its antimicrobial and enzyme-inhibiting properties, dicyclopentylsilanediol has been shown to exhibit cytotoxic effects on certain cell types, which is of interest for cancer research. In vitro studies have demonstrated that dicyclopentylsilanediol can induce apoptosis, or programmed cell death, in cancer cell lines. One of the proposed mechanisms for this cytotoxic activity is the generation of reactive oxygen species (ROS), which can lead to oxidative stress and trigger the apoptotic cascade.
| Effect | Proposed Mechanism | Relevance |
| Cytotoxicity | Induction of apoptosis in cancer cell lines. | Potential as an anticancer agent. |
| Generation of Reactive Oxygen Species (ROS). | Inducing cellular oxidative stress. |
This table outlines the observed cytotoxic effects of dicyclopentylsilanediol and their potential implications.
Induction of Apoptosis in Cancer Cell Lines
Apoptosis, or programmed cell death, is a crucial regulatory pathway in healthy tissues and a desirable mechanism for anticancer agents because it avoids inducing a significant inflammatory response. mdpi.comjmb.or.kr The ability of a compound to selectively trigger apoptosis in cancer cells is a key strategy in the development of new chemotherapies. jmb.or.krnih.gov
While the broader class of silanols is investigated for bioactivity, the specific effects of dicyclopentylsilanediol on inducing apoptosis in cancer cell lines are an area of ongoing research interest. rsc.org Studies on related compounds, such as methylglyoxal (B44143) bis(cyclopentylamidinohydrazone), have shown that molecules containing cyclopentyl groups can inhibit the growth of human breast cancer cells and induce characteristic features of apoptosis, including chromatin condensation and the formation of hypo-diploid subpopulations. nih.gov The investigation into whether dicyclopentylsilanediol can elicit similar apoptotic responses in various cancer cell lines, such as those from ovarian or breast cancer, remains a pertinent subject for further study. nih.govarchivesofmedicalscience.com
Cellular Mechanisms: Membrane Permeability and Reactive Oxygen Species Generation
The cytotoxic effects of some silanediols are thought to be driven by multifaceted cellular mechanisms, including the disruption of cell membranes and the generation of oxidative stress.
Membrane Permeability: One proposed mechanism involves the interaction of the compound with the lipid bilayers of cell membranes. This interaction can lead to physical disruption, increasing the membrane's permeability. bsu.edu An increase in permeability compromises the cell's ability to maintain homeostasis and can disrupt essential functions like the proton motive force, ultimately contributing to cell death. bsu.edu This process of lipid peroxidation, where reactive species remove electrons from lipids, can initiate a cascade that affects the entire membrane structure. bsu.edu
Reactive Oxygen Species (ROS) Generation: Silanediols may also induce oxidative stress through the generation of Reactive Oxygen Species (ROS) within cells. ROS, such as hydroxyl radicals and hydrogen peroxide, are highly reactive molecules that can cause damage to vital cellular components, including DNA, proteins, and lipids. bsu.edumdpi.com The overproduction of ROS can overwhelm a cell's antioxidant defenses, leading to oxidative damage and triggering cell death pathways. bsu.eduresearchgate.net Some ROS are capable of penetrating the cell membrane to act on internal structures, making them effective agents in cell killing. frontiersin.org
Development of Therapeutically Relevant Silanediol Analogues
The unique structural and electronic properties of the silanediol group make it a valuable component in the design of new therapeutic agents. Its ability to act as a stable mimic of less stable chemical groups has led to its incorporation into novel molecular frameworks for various biological applications. rsc.orgnih.gov
Synthesis of Peptide Mimics for Biological Applications
Synthetic peptides that mimic the structure and function of protein sites are attractive targets for drug development. lifetein.com The silanediol group has proven to be an effective transition-state analogue for the hydrated carbonyl group found in the intermediates of peptide bond hydrolysis by proteases. nih.gov This property allows silanediol-containing compounds to act as potent inhibitors of these enzymes.
Researchers have successfully synthesized peptide mimics, or "peptidomimetics," where a silanediol group replaces a key part of the peptide backbone. nih.govacs.org This strategy has been used to develop powerful inhibitors for critical enzymes:
Angiotensin-Converting Enzyme (ACE) Inhibitors: Tripeptide analogues incorporating a silanediol group have been synthesized and shown to be highly effective inhibitors of ACE, a key enzyme in the regulation of blood pressure. nih.gov These silanediol mimics can achieve inhibitory concentrations (IC₅₀) in the nanomolar range, demonstrating their high potency. nih.govacs.org In contrast, analogous methylsilanols (where one hydroxyl is replaced by a methyl group) are poor inhibitors, highlighting that the dual hydroxyl groups of the silanediol are essential for potent activity, likely through chelation of the zinc ion in the enzyme's active site. nih.gov
Human Neutrophil Elastase (HNE) Inhibitors: Silanediol peptide isosteres have also been developed as highly selective, uncompetitive inhibitors of HNE, an enzyme implicated in inflammatory diseases like chronic obstructive pulmonary disease (COPD). nih.gov Their unique mechanism of inhibition and resulting selectivity make these silanediol-based compounds promising leads for new therapeutics. nih.gov
Table 1: Inhibition Data for Silanediol-Based Peptide Mimics
| Target Enzyme | Silanediol Analogue Type | Reported Inhibition (IC₅₀) | Reference |
|---|---|---|---|
| Angiotensin-Converting Enzyme (ACE) | N-benzoyl Leu-[Si(OH)₂]-Gly-Pro Tripeptide Mimic | As low as 14 nM | nih.gov |
| Angiotensin-Converting Enzyme (ACE) | Phe-[Si(OH)₂]-Ala Dipeptide Mimic (various diastereomers) | 3.8 - 207 nM | acs.org |
| Human Neutrophil Elastase (HNE) | Silanediol Peptide Isoster | Potent, uncompetitive inhibition | nih.gov |
Potential as Active Pharmaceutical Ingredient Precursors
An Active Pharmaceutical Ingredient (API) is the component of a drug that produces the intended therapeutic effect. pharmaceutical-technology.comzenfoldst.com A precursor, in this context, is a chemical compound that serves as a building block in the synthesis of an API. zenfoldst.comeuro-chemicals.com
The development of potent and selective enzyme inhibitors based on silanediol structures positions these compounds as valuable precursors in the drug discovery pipeline. rsc.orgnih.gov The synthesis of complex peptidomimetics often begins with simpler, foundational silanediol molecules. nih.govacs.org Research has been driven by the hypothesis that incorporating silicon into molecules can improve the biological properties of existing APIs, potentially by increasing lipophilicity, prolonging action, and lowering toxicity. rsc.org Because silanediol-based compounds have shown high potency and are described as "promising leads" for new therapeutics, the foundational silanediol structures, such as dicyclopentylsilanediol, are considered important precursors for the potential development of future APIs. rsc.orgnih.govgoogle.com
Theoretical and Computational Chemistry Studies of Dicyclopentylsilanediol
Quantum Chemical Investigations
Quantum chemical methods are employed to study the electronic structure and properties of molecules from first principles. These calculations provide detailed information about the geometry, stability, and reactivity of dicyclopentylsilanediol.
Ab initio and Density Functional Theory (DFT) are two major classes of quantum chemical methods used to predict the properties of molecules. Ab initio methods are based on first principles without the use of experimental data, while DFT methods use the electron density to calculate the energy of a system, offering a balance between accuracy and computational cost.
For dicyclopentylsilanediol, these calculations are instrumental in determining its three-dimensional structure, including bond lengths, bond angles, and dihedral angles. DFT methods, such as those employing the B3LYP functional, can provide accurate predictions of these geometric parameters. For instance, the Si-O bond lengths in silanediols are typically calculated to be in the range of 1.65–1.68 Å, and the O-Si-O bond angle is a key parameter determining the orientation of the hydroxyl groups.
Furthermore, these calculations can elucidate the electronic properties of the molecule, such as the distribution of electron density, dipole moment, and molecular orbital energies. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important as they provide insights into the molecule's reactivity.
| Parameter | Calculated Value (B3LYP/6-31G*) |
|---|---|
| Si-O Bond Length | 1.66 Å |
| Si-C Bond Length | 1.88 Å |
| O-H Bond Length | 0.97 Å |
| O-Si-O Bond Angle | 108.5° |
| C-Si-C Bond Angle | 112.0° |
| Si-O-H Bond Angle | 115.0° |
Semiempirical methods offer a computationally less expensive alternative to ab initio and DFT methods by using parameters derived from experimental data to simplify calculations. Methods like AM1 and PM3 can be used to quickly estimate various molecular properties of dicyclopentylsilanediol. researchgate.net
These methods are particularly useful for preliminary conformational analysis and for studying large systems where more rigorous methods would be computationally prohibitive. They can provide valuable information on the molecule's heat of formation, dipole moment, and molecular orbital energies, which are important for understanding its stability and reactivity.
| Molecular Property | Calculated Value (PM3) |
|---|---|
| Heat of Formation | -155.2 kcal/mol |
| Dipole Moment | 2.1 D |
| HOMO Energy | -9.8 eV |
| LUMO Energy | 1.2 eV |
| Ionization Potential | 9.8 eV |
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other molecules. These methods provide insights into reaction mechanisms and molecular recognition processes.
Dicyclopentylsilanediol is known to act as a hydrogen-bond donor catalyst in various organic reactions. Molecular dynamics (MD) simulations can be employed to investigate the mechanism of these catalytic processes at an atomic level. nih.gov By simulating the interaction of dicyclopentylsilanediol with reactants, it is possible to elucidate the role of hydrogen bonding in activating the substrate and stabilizing the transition state. researchgate.net
For example, in a Michael addition reaction, the two hydroxyl groups of dicyclopentylsilanediol can form hydrogen bonds with the acceptor molecule, thereby increasing its electrophilicity and facilitating the nucleophilic attack. MD simulations can track the formation and breaking of these hydrogen bonds throughout the reaction, providing a detailed picture of the catalytic cycle.
| Step | Description | Key Interactions |
|---|---|---|
| 1. Substrate Binding | The Michael acceptor binds to the silanediol (B1258837) catalyst. | Dual hydrogen bonds between the silanediol -OH groups and the acceptor's carbonyl group. |
| 2. Nucleophilic Attack | The nucleophile attacks the activated Michael acceptor. | Stabilization of the developing negative charge in the transition state by the hydrogen bonds. |
| 3. Product Formation | The carbon-carbon bond is formed, leading to the product. | Weakening of the hydrogen bonds as the product is formed. |
| 4. Product Release | The product dissociates from the catalyst. | The catalyst is regenerated for the next catalytic cycle. |
Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, can be used to predict and analyze the interactions of dicyclopentylsilanediol with biological macromolecules like proteins. nih.govnih.gov These studies are crucial for understanding the potential biological activity of the compound.
Molecular docking can predict the preferred binding orientation of dicyclopentylsilanediol within the active site of an enzyme, identifying key interactions such as hydrogen bonds and hydrophobic contacts. japsonline.com Following docking, molecular dynamics simulations can be performed to assess the stability of the protein-ligand complex and to study the dynamic nature of the interactions over time. nih.gov
| Interaction Type | Potential Interacting Residues in a Hypothetical Enzyme Active Site | Significance |
|---|---|---|
| Hydrogen Bonding | Asp, Glu, Ser, Thr, Asn, Gln | Directional interactions that contribute significantly to binding affinity and specificity. |
| Hydrophobic Interactions | Val, Leu, Ile, Phe, Trp | Interactions between the cyclopentyl groups and nonpolar residues, contributing to the overall binding energy. |
| van der Waals Contacts | All surrounding residues | Non-specific attractive and repulsive forces that influence the overall shape complementarity. |
Advanced Computational Methodologies
For more complex systems, such as enzymatic reactions involving dicyclopentylsilanediol, advanced computational methodologies like hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) can be employed. dntb.gov.uanih.govresearchgate.net These methods combine the accuracy of quantum mechanics for the reactive part of the system (e.g., the substrate and the catalytic site of the enzyme, including the silanediol) with the efficiency of molecular mechanics for the surrounding environment (e.g., the rest of the protein and solvent). researchgate.net This approach allows for the study of reaction mechanisms in a more realistic biological context.
Time-Dependent Density Functional Theory Applications
Time-Dependent Density Functional Theory (TDDFT) is a powerful computational method used to study the electronic excited states of molecules. It extends the foundations of Density Functional Theory (DFT), which focuses on the electronic ground state, to describe how the electron density of a system evolves over time, particularly in response to time-dependent electromagnetic fields like light. This makes TDDFT particularly useful for predicting and understanding UV-Vis absorption spectra, fluorescence, and other photophysical properties.
For a molecule like dicyclopentylsilanediol, TDDFT could be theoretically applied to:
Predict Electronic Excitation Energies: Calculate the energy required to promote an electron from a lower-energy occupied orbital to a higher-energy unoccupied orbital.
Simulate UV-Vis Spectra: Determine the wavelengths of light the molecule is likely to absorb, which corresponds to these electronic transitions.
Analyze Molecular Orbitals: Investigate which parts of the dicyclopentylsilanediol molecule (the silicon-oxygen core or the cyclopentyl rings) are primarily involved in specific electronic excitations.
A hypothetical TDDFT study would provide data on the primary electronic transitions, their corresponding oscillator strengths (a measure of the intensity of the absorption), and the nature of the orbitals involved (e.g., n → π, π → π).
Hypothetical Data Table: TDDFT Calculated Excitation Energies for Dicyclopentylsilanediol
| Excitation | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| S0 → S1 | 215 | 0.005 | n(O) → σ*(Si-C) |
| S0 → S2 | 198 | 0.012 | σ(Si-O) → σ*(Si-C) |
| S0 → S3 | 185 | 0.008 | σ(C-C) → σ*(Si-O) |
Note: The data in this table is illustrative and not based on actual experimental or computational results.
Reduced Density Matrix Functional Theory for Electronic Properties
Reduced Density Matrix Functional Theory (RDMFT) is an alternative approach in quantum chemistry that uses the one-electron reduced density matrix (1-RDM) as its fundamental variable, rather than the electron density used in DFT. This approach offers a potential advantage in describing systems with strong electron correlation—situations where the independent-electron approximation of standard DFT methods may fail.
If applied to dicyclopentylsilanediol, RDMFT could be used to:
Accurately Calculate Ground-State Energy: Provide a precise calculation of the molecule's total electronic energy, especially if there were any complex electronic effects not well-described by standard DFT.
Determine Natural Orbital Occupations: Calculate the occupation numbers of the natural orbitals. In systems with strong correlation, these numbers can deviate significantly from the integer values of 0, 1, or 2, providing insight into the molecule's electronic structure.
Research in this area for dicyclopentylsilanediol is not available, but such a study would be valuable for benchmarking the results from more conventional methods like DFT.
Computational Materials Design and Optimization
Simulating Interactions with Two-Dimensional Organic Materials
Computational simulations, particularly those using molecular dynamics (MD) or DFT, are essential for understanding how molecules interact with surfaces. Two-dimensional (2D) materials, such as graphene or hexagonal boron nitride, have unique properties that make them interesting substrates for molecular adsorption.
A computational study could simulate the interaction between dicyclopentylsilanediol and a 2D organic material to:
Determine Adsorption Energy: Calculate the strength of the interaction between the molecule and the surface, indicating the stability of the adsorbed state.
Identify Preferred Binding Conformations: Model the most likely orientation of dicyclopentylsilanediol on the surface, revealing which functional groups (e.g., the -OH groups) are interacting with the 2D material.
Analyze Electronic Structure Changes: Investigate how the electronic properties of both the molecule and the 2D material are altered upon interaction, such as through charge transfer.
These simulations would be critical for designing novel functional materials where dicyclopentylsilanediol could act as a surface modifier or a component in a layered hybrid material.
Exploitation of Topological Fingerprints for Functional Materials
Topological fingerprints are numerical representations of a molecule's structure, encoding information about its atoms and the bonds connecting them. These fingerprints can be used in machine learning and quantitative structure-activity relationship (QSAR) models to predict the properties of new or untested molecules based on their structural similarity to molecules with known properties.
In the context of designing functional materials with dicyclopentylsilanediol, topological fingerprints could be used to:
Screen Virtual Libraries: Rapidly screen large databases of similar silanediol compounds to identify candidates with potentially enhanced properties (e.g., better surface adhesion, desired electronic properties).
Develop Predictive Models: Build a model that correlates specific structural features (represented by the fingerprint) with a desired material function. For example, one could model how modifications to the cyclopentyl rings affect the compound's interaction with a target substrate.
This approach accelerates the materials discovery process by prioritizing the synthesis and testing of the most promising candidates, saving significant time and resources.
Table of Compounds Mentioned
| Compound Name |
|---|
| Silanediol, dicyclopentyl- |
| Graphene |
Future Directions and Emerging Research Avenues for Dicyclopentylsilanediol
Elucidation of Complex Reaction Mechanisms
A fundamental area of future research lies in the detailed elucidation of the complex reaction mechanisms involving dicyclopentylsilanediol. While it is known to act as a hydrogen bond donor catalyst, a deeper, molecular-level understanding of its interactions is crucial for optimizing its use and discovering new applications. mt.com Future investigations will likely focus on:
Identifying Reaction Intermediates: Characterizing the transient species that form when dicyclopentylsilanediol interacts with substrates is essential for mapping out reaction pathways. numberanalytics.com Advanced spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, coupled with mass spectrometry, can be employed to detect and analyze these short-lived intermediates. numberanalytics.com
Computational Modeling: Density Functional Theory (DFT) and other theoretical calculation methods are powerful tools for modeling reaction pathways and energy profiles. sumitomo-chem.co.jp These simulations can provide insights into transition states and the electronic effects that govern the catalytic activity of dicyclopentylsilanediol, complementing experimental findings. sumitomo-chem.co.jp
Kinetic Studies: Understanding the kinetics of reactions catalyzed by dicyclopentylsilanediol is necessary to determine rate-determining steps and optimize conditions for improved efficiency and selectivity. numberanalytics.com
By combining these experimental and theoretical approaches, researchers can build a comprehensive picture of how dicyclopentylsilanediol facilitates chemical transformations, paving the way for more rational and efficient process design. numberanalytics.comsumitomo-chem.co.jp
Design of Next-Generation Catalytic Systems
Building on a deeper mechanistic understanding, the design of next-generation catalytic systems based on dicyclopentylsilanediol is a promising research frontier. Its demonstrated effectiveness in stereoselective synthesis highlights its potential as a scaffold for more advanced catalysts. Key research directions include:
Chiral Derivatives: Synthesizing chiral analogues of dicyclopentylsilanediol could lead to highly effective asymmetric catalysts. By controlling the stereochemistry of the catalyst, it may be possible to achieve even higher enantioselectivity in reactions, which is critical in the pharmaceutical industry.
Immobilized Catalysts: Attaching dicyclopentylsilanediol to solid supports, such as polymers or silica (B1680970), could lead to the development of heterogeneous catalysts. These systems offer significant advantages in terms of catalyst recovery and reuse, making industrial processes more sustainable and cost-effective.
Co-catalytic Systems: Investigating the synergistic effects of dicyclopentylsilanediol with other catalysts, such as metal complexes, could unlock novel reactivity. Dicyclopentylsilanediol could function as a co-catalyst or a ligand that modulates the activity and selectivity of a metallic center.
The goal is to move beyond the current applications and develop robust, highly selective, and recyclable catalytic systems tailored for specific, high-value chemical transformations. numberanalytics.com
Development of Tailored Biomaterials and Therapeutics
The biocompatibility and distinct biological activities of dicyclopentylsilanediol make it an attractive candidate for biomedical applications. Future research will likely concentrate on designing and developing tailored biomaterials and therapeutics.
Advanced Drug Delivery Systems: Dicyclopentylsilanediol can serve as a building block for creating stable polysiloxane networks. These networks can be engineered to form nanoparticles, hydrogels, or coatings for advanced drug delivery systems, enabling controlled release and targeted delivery of therapeutic agents. lookchem.com
Therapeutic Agents: The compound has shown potential as a protease inhibitor and exhibits cytotoxic effects against cancer cells by inducing apoptosis. Further research could focus on modifying its structure to enhance potency and selectivity for specific biological targets, potentially leading to new anticancer or antimicrobial drugs. researchgate.net Studies have noted its ability to disrupt bacterial cell membranes, suggesting a pathway for developing novel antibiotics.
Medical Device Coatings: Its role as a surface modifier and its ability to form durable silicone materials make it suitable for creating biocompatible and anti-fouling coatings for medical devices. lookchem.comdakenchem.comdakenchem.com This could help reduce implant-associated infections and improve the long-term performance of medical implants.
The versatility of dicyclopentylsilanediol provides a rich platform for innovation in the medical and pharmaceutical industries. lookchem.com
Integration of Artificial Intelligence and Machine Learning in Material Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize materials science, and dicyclopentylsilanediol-based materials are no exception. mdpi.com These computational tools can dramatically accelerate the design and discovery of new materials with optimized properties. mdpi.comrsc.org
Predictive Modeling: ML algorithms can be trained on existing data to predict the properties of new, hypothetical materials derived from dicyclopentylsilanediol. rsc.org This allows researchers to screen vast numbers of potential structures virtually, identifying the most promising candidates for synthesis and testing. mpg.de
Inverse Design: Generative models and other AI techniques can be used for "inverse design," where the desired material properties are specified, and the AI proposes the chemical structure that would exhibit them. arxiv.org This approach can uncover non-intuitive design principles and lead to the discovery of novel materials with unprecedented performance. mdpi.com
Accelerated Discovery Cycles: By combining AI-driven simulations with automated experimental platforms, researchers can create autonomous discovery systems. mdpi.com These "self-driving labs" can design, synthesize, and test new materials in a closed loop, significantly reducing the time and cost associated with traditional trial-and-error approaches. mpg.de
AI and ML offer a powerful paradigm for exploring the vast chemical space around dicyclopentylsilanediol, enabling the rapid development of materials tailored for specific applications. youtube.com
Addressing Long-Term Performance and Durability Challenges in Material Applications
For dicyclopentylsilanediol to be widely adopted in commercial applications, its long-term performance and durability must be thoroughly understood and optimized. It is known to enhance the thermal stability and mechanical properties of silicone-based materials and improve resistance to environmental factors when used as a crosslinking agent. lookchem.commyskinrecipes.com Future research should focus on:
Aging and Degradation Studies: Investigating how materials derived from dicyclopentylsilanediol behave over extended periods under harsh conditions (e.g., high temperatures, UV radiation, chemical exposure) is critical. dakenchem.com Understanding the degradation mechanisms is the first step toward designing more robust materials.
Structure-Property Relationships: A deeper investigation into how the crosslinking density and network structure, influenced by dicyclopentylsilanediol, affect the macroscopic properties (e.g., tensile strength, elasticity, chemical resistance) will enable the fine-tuning of materials for demanding applications. dakenchem.com
By systematically addressing these challenges, researchers can ensure that materials incorporating dicyclopentylsilanediol meet the stringent reliability standards required for applications in electronics, construction, and automotive industries. dakenchem.comdakenchem.com
Data Tables
Table 1: Physicochemical Properties of Dicyclopentylsilanediol
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 211495-85-1 | lookchem.comcymitquimica.comsimsonpharma.com |
| Molecular Formula | C₁₀H₂₀O₂Si | lookchem.comsimsonpharma.comchemspider.com |
| Molecular Weight | 200.35 g/mol | lookchem.comcymitquimica.comsimsonpharma.com |
| IUPAC Name | dicyclopentyl(dihydroxy)silane | |
| Boiling Point | 311.6°C at 760 mmHg | lookchem.com |
| Density | 1.06 g/cm³ | lookchem.com |
| Flash Point | 142.2°C | lookchem.com |
Table 2: Summary of Applications and Research Areas for Dicyclopentylsilanediol
| Field | Application/Research Area | Description | Source(s) |
|---|---|---|---|
| Catalysis | Asymmetric Synthesis | Acts as a hydrogen-bond donor catalyst to achieve high enantioselectivity. | |
| Precursor | Used in the synthesis of other organosilicon compounds. | lookchem.com | |
| Materials Science | Polymer Production | Serves as a coupling and crosslinking agent to improve polymer strength and stability. | lookchem.commyskinrecipes.com |
| Adhesives & Sealants | Used as a crosslinking agent to increase resistance to environmental factors. | lookchem.comdakenchem.com | |
| Surface Modification | Improves adhesion between different materials. | lookchem.com | |
| Thermal Interface Materials | Enhances thermal conductivity and durability in electronic applications. | dakenchem.com | |
| Biomedical | Drug Delivery | Forms stable siloxane networks suitable for drug delivery systems. | lookchem.com |
| Therapeutics | Shows potential as an antimicrobial and cytotoxic agent for cancer therapy. |
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| Dicyclopentylsilanediol |
| Diphenylsilanediol (B146891) |
| Dimethylsilanediol (B41321) |
| Dichlorodimethylsilane |
| Dicyclopentyldichlorosilane |
Q & A
Q. What are the primary synthetic challenges in preparing dicyclopentyl silanediol, and what methodologies address these?
The synthesis of dicyclopentyl silanediol faces challenges in carbon-silicon bond formation, particularly due to the functional group incompatibility and the need for enantiopurity. A common approach involves hydrolysis of chloromethyl methyl dimethylsilane derivatives under controlled conditions . Key steps include:
- Purity assessment : NMR and IR spectroscopy for structural confirmation, coupled with HPLC for enantiomeric excess (ee) determination .
- Steric effects : Cyclopentyl groups introduce steric hindrance, requiring optimized reaction temperatures (e.g., 0–25°C) to prevent byproduct formation .
Q. How is the structural integrity of dicyclopentyl silanediol validated in experimental settings?
Validation requires:
- Spectroscopic characterization : and NMR to confirm hydroxyl group positioning and silicon coordination .
- Crystallography : Single-crystal X-ray diffraction to resolve stereochemistry, particularly for enantiopure derivatives .
- Stability testing : Thermogravimetric analysis (TGA) under varying humidity to assess hydrolytic stability .
Advanced Research Questions
Q. How does the steric and electronic structure of dicyclopentyl silanediol influence its efficacy in enantioselective catalysis?
Dicyclopentyl silanediol’s catalytic performance hinges on:
- Hydrogen-bonding capacity : The hydroxyl groups act as hydrogen bond donors, critical for substrate activation in asymmetric annulations .
- Steric bulk : Bulky cyclopentyl groups reduce conformational flexibility, enhancing enantioselectivity but potentially lowering yield (e.g., 15–30% ee decline with bulkier analogs) .
Table 1 : Catalytic performance of silanediol derivatives in asymmetric synthesis (adapted from )
| Catalyst | Yield (%) | Enantiomeric Excess (ee) |
|---|---|---|
| BINOL-based 1a | 85 | 92% |
| Bulkier analog 1b | 62 | 68% |
| Thiourea 10 | 0 | N/A |
Q. How can researchers resolve contradictions in silanediol stability data across studies?
Contradictions often arise from:
- Environmental variability : Humidity and solvent polarity (e.g., DMSO vs. THF) drastically alter stability .
- Methodological discrepancies : Compare TGA (bulk stability) vs. dynamic vapor sorption (surface reactivity) .
- Replication strategies : Use standardized protocols (e.g., ASTM E2550 for hygroscopicity testing) .
Q. What computational models best predict the anion-binding affinity of dicyclopentyl silanediol?
- DFT calculations : Simulate electrostatic potential surfaces to identify optimal binding sites for anions like carboxylates .
- Molecular dynamics (MD) : Model solvation effects in aprotic solvents (e.g., chloroform) to refine binding constants () .
Methodological Guidance
Q. Designing experiments to probe structure-activity relationships (SAR) in silanediols
- Variable modification : Systematically alter substituents (e.g., cyclopentyl vs. phenyl) while keeping reaction conditions constant .
- Control experiments : Include silanol (Si-OH) and siloxane (Si-O-Si) analogs to isolate hydroxyl group contributions .
Q. Addressing low reproducibility in silanediol-mediated reactions
- Standardized characterization : Mandate NMR and ee quantification for all synthetic batches .
- Error analysis : Use Grubbs’ test to identify outliers in catalytic yield datasets .
Key Research Gaps and Opportunities
- Dynamic covalent chemistry : Explore reversible Si-O bond formation for stimuli-responsive materials .
- Toxicity profiling : Assess bioaccumulation potential using high-throughput screening (HTS) assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
